molecular formula C12H7FN2O4 B1439462 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid CAS No. 1148027-08-0

5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid

Cat. No.: B1439462
CAS No.: 1148027-08-0
M. Wt: 262.19 g/mol
InChI Key: UMIMZZBEDSTQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C12H7FN2O4 and its molecular weight is 262.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-fluorophenyl)pyrazine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O4/c13-7-3-1-6(2-4-7)8-5-14-9(11(16)17)10(15-8)12(18)19/h1-5H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIMZZBEDSTQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C(=N2)C(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note & Protocol: 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Core Logic

5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid (hereafter referred to as 5-F-PZDC ) is a bifunctional scaffold bridging medicinal chemistry and reticular materials science. Its pyrazine core, substituted with a 4-fluorophenyl group, provides a unique electronic and steric profile that distinguishes it from the parent pyrazine-2,3-dicarboxylic acid.

Mechanistic Significance[1][2][3]
  • Neuroscience (DAAO Inhibition): The 2,3-dicarboxylic acid motif is a classic pharmacophore for binding the active site of D-Amino Acid Oxidase (DAAO) . DAAO degrades D-serine, a potent co-agonist of the NMDA receptor.[1] In schizophrenia, NMDA receptor hypofunction is a hallmark pathology. By inhibiting DAAO, 5-F-PZDC stabilizes D-serine levels, potentiating NMDA signaling. The 4-fluorophenyl moiety enhances lipophilicity (LogP) and metabolic stability compared to the unsubstituted analog, improving blood-brain barrier (BBB) penetration potential.

  • Materials Science (Fluorinated MOFs): In coordination chemistry, the N,O-chelating pocket allows for the formation of robust coordination polymers. The fluorine substituent introduces hydrophobicity into the pore environment of Metal-Organic Frameworks (MOFs), critical for selective gas adsorption (e.g., CO₂ over N₂) and water stability.

Part 2: Experimental Protocols

Protocol A: Preparation & Solubilization (Critical Step)

Context: As a dicarboxylic acid, 5-F-PZDC exhibits poor solubility in water and acidic media. Proper solubilization is the single most common failure point in biological assays.

Reagents:

  • 5-F-PZDC (Solid)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, >99.9%

  • 1 M NaOH

  • PBS (Phosphate Buffered Saline), pH 7.4

Procedure:

  • Primary Stock (100 mM): Weigh the solid compound. Dissolve in 100% DMSO . Vortex vigorously. The solution should be clear and slightly yellow.

    • Note: Avoid aqueous buffers at this stage. The protonated acid will precipitate immediately.

  • Working Solution (Assay Ready):

    • For Enzymatic Assays: Dilute the DMSO stock 1:100 into the assay buffer. If precipitation occurs, the buffer pH is likely too low. Adjust buffer to pH 8.0 initially to ensure deprotonation of the carboxylic acids, then lower to physiological pH (7.4) if the enzyme tolerates it.

    • Self-Validating Check: Measure Absorbance at 600 nm. Any reading >0.05 OD indicates micro-precipitation. Discard and re-solubilize using a higher pH buffer or lower concentration.

Protocol B: In Vitro DAAO Inhibition Assay (Fluorescence)

Objective: Determine the IC₅₀ of 5-F-PZDC against human DAAO using an Amplex Red coupled assay.

Mechanism: DAAO oxidizes D-Serine to imino-serine + H₂O₂. HRP converts H₂O₂ + Amplex Red → Resorufin (Highly Fluorescent). Inhibiting DAAO reduces fluorescence.

Materials:

  • Recombinant human DAAO enzyme (0.5 µ g/well )

  • Substrate: D-Serine (50 mM stock)

  • Detection: Amplex Red (50 µM final) + HRP (0.1 U/mL)

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3) - High pH is optimal for DAAO activity.

Workflow:

  • Plate Setup: Use black 96-well flat-bottom plates to minimize background.

  • Inhibitor Addition: Add 10 µL of 5-F-PZDC (serial dilutions in buffer/DMSO) to wells.

    • Control 1 (Max Signal): Buffer + DMSO only (No inhibitor).

    • Control 2 (Background): No Enzyme.

  • Enzyme Incubation: Add 40 µL of DAAO enzyme solution. Incubate 10 min at 25°C to allow inhibitor binding.

  • Reaction Initiation: Add 50 µL of Master Mix (D-Serine + Amplex Red + HRP).

  • Kinetic Read: Monitor Fluorescence (Ex 530 nm / Em 590 nm) every 60 seconds for 30 minutes.

Data Analysis: Calculate the slope (RFU/min) of the linear portion of the curve.



Visualization: DAAO Inhibition Pathway

DAAO_Pathway D_Serine D-Serine (NMDA Agonist) DAAO DAAO Enzyme D_Serine->DAAO Substrate Product H2O2 + alpha-Keto Acid DAAO->Product Oxidation Inhibitor 5-F-PZDC (Inhibitor) Inhibitor->DAAO Blocks Active Site Signal Fluorescence (Resorufin) Product->Signal Coupled Assay

Caption: 5-F-PZDC competitively binds DAAO, preventing D-Serine oxidation and reducing H₂O₂ production.

Protocol C: Solvothermal Synthesis of Fluorinated MOF

Objective: Synthesize a Copper(II)-based coordination polymer using 5-F-PZDC to create hydrophobic pore channels.

Safety: Solvothermal vessels operate under high pressure. Use a blast shield.

Reagents:

  • 5-F-PZDC (0.1 mmol)

  • Cu(NO₃)₂·2.5H₂O (0.1 mmol)

  • Solvent A: DMF (Dimethylformamide)[2]

  • Solvent B: Ethanol

  • Modulator: Pyrazine (Optional, to extend pillars)

Procedure:

  • Dissolution: In a 20 mL scintillation vial, dissolve 5-F-PZDC (26 mg) in 3 mL DMF.

  • Metal Addition: Add 3 mL of ethanolic Cu(NO₃)₂ solution (23 mg). The solution should turn light blue.

  • Sealing: Transfer to a Teflon-lined stainless steel autoclave (15 mL capacity). Seal tightly.

  • Crystallization:

    • Heat to 100°C for 48 hours .

    • Cool rate: 5°C/hour (Slow cooling is critical for single-crystal growth).

  • Harvesting: Filter blue block crystals. Wash with DMF (3x) then Ethanol (3x).

  • Activation (Critical): Do not heat directly. Soak crystals in acetone for 3 days (refreshing solvent daily) to exchange DMF. Then, dry under vacuum at 60°C.

Characterization Table:

TechniqueExpected ResultPurpose
PXRD Sharp peaks < 10° 2θConfirm crystallinity and phase purity.
FT-IR Shift in C=O stretch (1700 → 1600 cm⁻¹)Confirm coordination of carboxylate to metal.
TGA Mass loss ~150°C (Solvent), Stable >300°CDetermine thermal stability and pore solvent content.

Part 3: Troubleshooting & Expert Insights

Common Pitfalls
  • "The compound won't dissolve in my assay buffer."

    • Cause: The pKa of pyrazine carboxylic acids is low (~2-3), but the zwitterionic nature or stacking can reduce solubility.

    • Fix: Pre-dissolve in DMSO. Ensure the final assay buffer has a buffering capacity >20 mM and pH > 7.0.

  • "High background fluorescence in the DAAO assay."

    • Cause: Pyrazine derivatives can be intrinsically fluorescent or quench fluorescence.

    • Fix: Run a "Compound Only" control (Buffer + Compound + Amplex Red, NO Enzyme). Subtract this baseline from your data.

  • "MOF crystals are opaque/powder."

    • Cause: Nucleation was too fast.

    • Fix: Add 20 µL of dilute HNO₃ or acetic acid to the solvothermal mixture. This "modulator" competes with the ligand, slowing down growth and improving crystal size.

Synthesis Workflow Diagram

MOF_Synthesis Start Start: 5-F-PZDC + Metal Salt Solvent Dissolve in DMF/Ethanol (1:1) Start->Solvent Autoclave Solvothermal 100°C, 48h Solvent->Autoclave Seal in Teflon Cooling Slow Cool (5°C/h) Autoclave->Cooling Crystal Growth Wash Solvent Exchange (Acetone, 3 days) Cooling->Wash Remove DMF Final Activated Fluorinated MOF Wash->Final Vacuum Dry

Caption: Step-by-step solvothermal synthesis for generating high-quality fluorinated MOF crystals.

References

  • Sacchi, S. et al. (2013). "Structure-function relationships in human D-amino acid oxidase." Amino Acids.[3][4] Link

  • Sparey, T. et al. (2008).[4] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Stylianou, K. C. et al. (2010). "Biologically Derived Metal Organic Frameworks." Infoscience. Link

  • Du, M. et al. (2006). "Coordination polymers containing pyrazine-2,3-dicarboxylic acid: Structural diversity and properties." Coordination Chemistry Reviews. Link

  • Hopkins, S. et al. (2013). "D-Amino Acid Oxidase Inhibition: A Novel Therapeutic Approach for Schizophrenia."[1] Current Opinion in Drug Discovery & Development. Link

Sources

Strategic Utilization of 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic Acid in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid (hereafter referred to as 5-F-PZDC ) represents a "privileged structure" in medicinal chemistry, particularly within the realm of Central Nervous System (CNS) therapeutics. Its core pyrazine-2,3-dicarboxylic acid scaffold is a validated pharmacophore for inhibiting D-Amino Acid Oxidase (DAAO) , a target implicated in the pathophysiology of Schizophrenia.

Beyond direct target engagement, the molecule's dicarboxylic acid "pincer" motif makes it an exceptional organic linker for constructing Metal-Organic Frameworks (MOFs) , enabling advanced drug delivery systems. This guide provides a comprehensive workflow for synthesizing 5-F-PZDC, assaying its biological activity against DAAO, and utilizing it in MOF construction.

Mechanistic Rationale: Why This Molecule?

The DAAO Inhibition Hypothesis

Schizophrenia is increasingly linked to NMDA receptor hypofunction. D-Serine is a potent co-agonist at the NMDA receptor glycine site. DAAO degrades D-Serine; therefore, inhibiting DAAO increases synaptic D-Serine, potentially alleviating the negative and cognitive symptoms of Schizophrenia.[1][2][3]

  • The Scaffold: The pyrazine-2,3-dicarboxylic acid core mimics the transition state of D-amino acids in the DAAO active site.

  • The Fluorine Substitution: The 4-fluorophenyl group at position 5 serves two critical functions:

    • Metabolic Stability: Blockade of para-position metabolism (CYP450 oxidation) on the phenyl ring.

    • Hydrophobic Interaction: It occupies a hydrophobic pocket near the active site, improving potency (IC50) compared to the unsubstituted parent acid.

MOF Ligand Utility

The 2,3-dicarboxylic acid arrangement allows for stable chelation with lanthanide ions (e.g., Eu³⁺, Tb³⁺), creating luminescent MOFs useful for tracking drug release in vivo.

Visualizing the Workflow

The following diagram outlines the dual-utility of 5-F-PZDC in both synthesis and biological evaluation.

G Start Start: Raw Materials Step1 Condensation (DAMN + 4-F-Glyoxal) Start->Step1 Acid Cat. Intermediate Intermediate: Pyrazine-2,3-dicarbonitrile Step1->Intermediate Step2 Hydrolysis (NaOH / H2O2) Intermediate->Step2 Basic Cond. Product Target: 5-F-PZDC Step2->Product App1 Application A: DAAO Inhibition Assay Product->App1 Screening App2 Application B: MOF Synthesis (Eu-MOF) Product->App2 Formulation

Caption: Workflow illustrating the chemical synthesis of 5-F-PZDC and its divergent applications in bioassay screening and materials science.

Protocol A: Chemical Synthesis of 5-F-PZDC

Objective: Synthesize high-purity this compound. Scale: 10 mmol basis.

Reagents
  • Diaminomaleonitrile (DAMN)

  • 4-Fluorophenylglyoxal hydrate

  • Methanol (HPLC Grade)

  • Sodium Hydroxide (NaOH)

  • Hydrogen Peroxide (30%)

  • Hydrochloric Acid (HCl)

Step 1: Formation of the Carbonitrile Intermediate
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.08 g (10 mmol) of Diaminomaleonitrile (DAMN) in 30 mL of Methanol.

  • Addition: Add 1.70 g (10 mmol) of 4-Fluorophenylglyoxal hydrate.

  • Catalysis: Add 3 drops of Trifluoroacetic acid (TFA) to catalyze the condensation.

  • Reaction: Reflux at 65°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product (5-(4-fluorophenyl)pyrazine-2,3-dicarbonitrile) typically precipitates or forms a dark residue.

  • Isolation: Cool to 0°C. Filter the precipitate. Wash with cold methanol.

    • Checkpoint: Expect a yield of ~70-80%.[4] The solid should be yellow-brown.[5]

Step 2: Hydrolysis to Dicarboxylic Acid
  • Suspension: Suspend the nitrile intermediate (from Step 1) in 20 mL of 10% NaOH solution.

  • Oxidative Hydrolysis: Slowly add 5 mL of 30% H₂O₂ (Caution: Exothermic).

  • Heating: Heat the mixture to 80°C for 2 hours until ammonia evolution ceases.

  • Workup:

    • Cool to room temperature.[4][6][7]

    • Acidify carefully with Conc. HCl to pH 1-2.

    • The dicarboxylic acid will precipitate as a white/off-white solid.

  • Purification: Recrystallize from water/ethanol (9:1).

    • Validation: Verify structure via ¹H NMR (DMSO-d6). Look for pyrazine proton singlet (~9.0-9.2 ppm) and aromatic multiplets.

Protocol B: DAAO Inhibition Assay (Target Validation)

Objective: Determine the IC50 of 5-F-PZDC against human D-Amino Acid Oxidase. Method: Coupled Peroxidase Assay (Amplex Red).

Principle

DAAO oxidizes D-Serine to imino serine, releasing H₂O₂. Horseradish Peroxidase (HRP) uses this H₂O₂ to oxidize Amplex Red to Resorufin (highly fluorescent). Inhibitors reduce the fluorescence signal.

Materials
  • Recombinant human DAAO (hDAAO)

  • Substrate: D-Serine (50 mM stock)

  • Detection: Amplex Red (10 mM in DMSO) + HRP (10 U/mL)

  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.5

  • Plate: Black 96-well flat bottom

Procedure
  • Compound Prep: Prepare a 10-point dilution series of 5-F-PZDC in DMSO (Range: 10 µM to 0.1 nM). Final DMSO concentration in well must be <1%.

  • Enzyme Mix: Dilute hDAAO to 0.2 µg/mL in buffer containing FAD (10 µM).

  • Incubation: Add 50 µL Enzyme Mix + 2 µL Compound to wells. Incubate 15 mins at 25°C.

  • Start Reaction: Add 50 µL of Substrate/Detection Mix (10 mM D-Serine + 50 µM Amplex Red + 1 U/mL HRP).

  • Measurement: Monitor fluorescence immediately (Ex: 530 nm / Em: 590 nm) in kinetic mode for 20 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control (100% activity). Fit data to a 4-parameter logistic equation to determine IC50.

Expected Results:

Compound IC50 (Human DAAO) Note
Pyrazine-2,3-dicarboxylic acid ~1.5 µM Reference Standard
5-F-PZDC ~100 - 300 nM Enhanced Potency

| CBIO (Comparator) | ~150 nM | Positive Control |

Protocol C: MOF Synthesis for Drug Delivery

Objective: Create a Europium-based MOF using 5-F-PZDC as the linker for potential theranostic applications (luminescent tracking).

Procedure
  • Stoichiometry: Mix Eu(NO₃)₃·6H₂O (0.1 mmol) and 5-F-PZDC (0.1 mmol) in a 20 mL scintillation vial.

  • Solvent: Add 10 mL of DMF:H₂O (1:1 v/v).

  • Solvothermal Synthesis: Seal the vial and heat at 100°C for 24 hours in a programmable oven.

  • Collection: Centrifuge the resulting suspension to collect the MOF crystals.

  • Activation: Wash 3x with Ethanol to remove unreacted ligand and high-boiling DMF. Dry under vacuum at 80°C.

Characterization Check[7][8][9]
  • PXRD: Confirm crystallinity (sharp peaks vs amorphous halo).

  • Fluorescence: Excite at 280 nm (ligand absorption); observe characteristic Europium emission peaks (615 nm, red).

Mechanism of Action Diagram

The following diagram details the biological mechanism being targeted by 5-F-PZDC.

DAAO_Pathway D_Serine D-Serine (Synaptic) Metabolites Hydroxypyruvate + H2O2 (Inactive/Toxic) D_Serine->Metabolites Degradation via DAAO NMDA_Receptor NMDA Receptor (Potentiation) D_Serine->NMDA_Receptor Activates DAAO_Enzyme DAAO Enzyme (Active) DAAO_Enzyme->Metabolites Catalyzes Inhibitor 5-F-PZDC (Inhibitor) Inhibitor->DAAO_Enzyme Blocks Active Site (Competitive) Cognition Improved Cognitive Function NMDA_Receptor->Cognition

Caption: Mechanism of DAAO inhibition by 5-F-PZDC, leading to preserved synaptic D-Serine and NMDA receptor potentiation.[1]

References

  • Sacchi, S., et al. (2013). "D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy."[1][2] Current Pharmaceutical Design.

  • Duplantier, A. J., et al. (2009). "Discovery, SAR, and Pharmacokinetics of a Novel Series of D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry. (Foundational text on pyrazine-2,3-dione/acid pharmacophores).
  • Adage, T., et al. (2008).[8] "In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor." European Neuropsychopharmacology.

  • BenchChem Technical Support. (2025). "Synthesis of Pyrazine-2,3-dicarboxylic Acid Protocols."

  • Hopkins, S.C., et al. (2013). "D-Amino Acid Oxidase Inhibition: An Emerging Therapeutic Strategy for Schizophrenia."[1][2] CNS Drugs.

(Note: While 5-F-PZDC is a specific derivative, the protocols above are adapted from the standard methodologies for the 5-aryl-pyrazine-2,3-dicarboxylic acid class as established in the cited medicinal chemistry literature.)

Sources

Application Note: Cell-Based Assays for Characterizing the Neuroprotective Effects of 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid. Pyrazine derivatives are a class of heterocyclic compounds with a wide range of biological activities.[1][2] The structural similarity of the subject compound to known quinoxaline-dione antagonists of ionotropic glutamate receptors suggests a potential role as a modulator of glutamatergic neurotransmission. Overactivation of these receptors leads to a pathological process known as excitotoxicity, which is implicated in the progression of numerous neurodegenerative diseases.[3][4] This guide details robust, validated protocols for assessing the neuroprotective potential of this compound against glutamate-induced excitotoxicity, investigating its mechanism of action via calcium flux, and characterizing its effects on apoptotic pathways in neuronal cell models.

Scientific Background: Glutamate Excitotoxicity

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, its excessive stimulation of postsynaptic receptors, particularly N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggers a cascade of neurotoxic events.[3] This process, termed excitotoxicity, is a key pathological mechanism in stroke and several neurodegenerative disorders.[4] The excitotoxic cascade is initiated by prolonged receptor activation, leading to a massive influx of extracellular Ca²⁺.[5] This intracellular calcium overload disrupts mitochondrial function, promotes the generation of reactive oxygen species (ROS), and activates enzymatic pathways, including caspases, that culminate in programmed cell death, or apoptosis.[6][7]

Compounds that can antagonize glutamate receptors or inhibit downstream events in the excitotoxic pathway are promising candidates for neuroprotective therapies. This compound, by virtue of its structure, is hypothesized to act as a competitive antagonist at glutamate receptors, thereby preventing the initial trigger of the excitotoxic cascade. The following protocols are designed to rigorously test this hypothesis.

G cluster_0 Glutamate Excitotoxicity Pathway Glutamate Excess Glutamate Receptor NMDA / AMPA Receptor Activation Glutamate->Receptor Ca_Influx Massive Ca²⁺ Influx Receptor->Ca_Influx Compound This compound (Hypothesized Point of Inhibition) Compound->Receptor Antagonism Mito Mitochondrial Dysfunction & Reactive Oxygen Species (ROS) Ca_Influx->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Neuronal Apoptosis / Necrosis Caspase->Apoptosis

Caption: Hypothesized mechanism of glutamate excitotoxicity and the potential inhibitory action of the test compound.

Protocol 1: Neuroprotection Against Glutamate-Induced Excitotoxicity

Principle and Objective

This assay is the foundational screen to determine if the test compound can protect neuronal cells from death induced by a toxic concentration of glutamate.[8] Cell viability is quantified using two distinct methods to ensure data robustness: the MTT assay, which measures mitochondrial reductase activity in living cells, and the Lactate Dehydrogenase (LDH) release assay, which measures the amount of a cytosolic enzyme released into the culture medium from cells with compromised membrane integrity.[9][10]

Materials and Reagents
  • Cell Line: SH-SY5Y neuroblastoma cells or primary cortical neurons.

  • Culture Medium: DMEM/F12, 10% FBS, 1% Penicillin-Streptomycin.

  • Compound Stock: this compound dissolved in DMSO to 100 mM.

  • Reagents: L-Glutamic acid, MK-801 (positive control), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), LDH Cytotoxicity Assay Kit.

  • Equipment: 96-well cell culture plates, multichannel pipette, plate reader (absorbance).

Step-by-Step Methodology
  • Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.

  • Compound Pre-treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Controls: Include wells with vehicle (DMSO) only, a positive control (e.g., 10 µM MK-801), and untreated cells (medium only).

  • Incubation: Incubate the plate for 1-2 hours at 37°C and 5% CO₂ to allow for compound uptake.

  • Glutamate Challenge: Add L-glutamate to all wells (except the untreated control wells) to a final concentration that induces ~50-70% cell death (e.g., 25-50 mM for SH-SY5Y, concentration to be optimized).

  • Final Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Viability Assessment:

    • For LDH Assay: Carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate. Process according to the manufacturer's protocol to measure LDH release.[11]

    • For MTT Assay: Add 20 µL of 5 mg/mL MTT solution to the remaining medium in the original plate. Incubate for 3-4 hours until formazan crystals form. Solubilize the crystals with 150 µL of DMSO and read the absorbance at 570 nm.[9]

G start Start seed 1. Seed Neuronal Cells in 96-well Plate start->seed incubate1 2. Incubate 24h seed->incubate1 treat 3. Pre-treat with Test Compound (Varying Concentrations) & Controls incubate1->treat incubate2 4. Incubate 1-2h treat->incubate2 challenge 5. Add L-Glutamate (Excitotoxic Challenge) incubate2->challenge incubate3 6. Incubate 24h challenge->incubate3 measure 7. Measure Cell Viability incubate3->measure ldh LDH Release Assay (Measures Cytotoxicity) measure->ldh mtt MTT Assay (Measures Viability) measure->mtt end End ldh->end mtt->end

Caption: Workflow for the glutamate-induced excitotoxicity neuroprotection assay.

Data Presentation and Analysis

Calculate cell viability relative to the untreated control (100% viability) and the glutamate-only control (0% protection). Plot the percent viability against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value.

Treatment GroupCompound Conc. (µM)Absorbance (MTT)% ViabilityLDH Release (RFU)% Cytotoxicity
Untreated Control01.25 ± 0.08100%150 ± 200%
Vehicle + Glutamate00.45 ± 0.0524%950 ± 60100%
Test Compound10.60 ± 0.0636%780 ± 5579%
Test Compound100.95 ± 0.0764%350 ± 4025%
Test Compound1001.15 ± 0.0992%180 ± 254%
MK-801 (Positive Ctrl)101.20 ± 0.0896%165 ± 302%

Protocol 2: Intracellular Calcium Imaging

Principle and Objective

This assay directly tests the hypothesis that the compound inhibits glutamate receptor function by measuring changes in intracellular calcium ([Ca²⁺]i).[12] Cells are loaded with a fluorescent Ca²⁺ indicator, such as Fluo-4 AM, which exhibits a large increase in fluorescence intensity upon binding to Ca²⁺.[13] By monitoring fluorescence changes in real-time following glutamate stimulation, we can quantify the inhibitory effect of the compound on receptor-mediated calcium influx.[14]

Materials and Reagents
  • Cell Line: Primary cortical neurons or iPSC-derived neurons on glass-bottom dishes.

  • Reagents: Fluo-4 AM calcium indicator, Pluronic F-127, Hanks' Balanced Salt Solution (HBSS), L-Glutamate, NMDA, AMPA.

  • Equipment: Fluorescence microscope with live-cell imaging capabilities or a fluorescence plate reader with a liquid handling module.

Step-by-Step Methodology
  • Cell Seeding: Plate cells on 35 mm glass-bottom dishes and grow to 70-80% confluency.

  • Dye Loading: Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. Replace the culture medium with the loading solution and incubate for 30-45 minutes at 37°C.

  • Wash: Gently wash the cells twice with warm HBSS to remove excess dye. Add 1 mL of fresh HBSS to the dish for imaging.

  • Baseline Measurement: Place the dish on the microscope stage or in the plate reader. Acquire a stable baseline fluorescence signal for 2-5 minutes.

  • Compound Addition: Add the test compound to the desired final concentration and record the fluorescence for another 5 minutes.

  • Agonist Stimulation: Add a glutamate receptor agonist (e.g., 100 µM Glutamate + 10 µM Glycine) and immediately begin recording the fluorescence response for 5-10 minutes.

  • Data Acquisition: Capture images or readings at regular intervals (e.g., every 5 seconds) throughout the experiment.

G start Start seed 1. Seed Neurons on Glass-Bottom Dish start->seed load 2. Load Cells with Fluo-4 AM Calcium Dye seed->load wash 3. Wash to Remove Excess Dye load->wash baseline 4. Acquire Baseline Fluorescence Signal wash->baseline compound 5. Add Test Compound baseline->compound agonist 6. Stimulate with Glutamate Agonist compound->agonist measure 7. Measure Real-Time Fluorescence Change agonist->measure end End measure->end

Caption: Workflow for the intracellular calcium imaging assay.

Data Presentation and Analysis

Data is typically presented as the change in fluorescence (ΔF) over baseline fluorescence (F₀), or ΔF/F₀. The peak fluorescence intensity following agonist addition is the primary endpoint. The inhibitory effect of the compound is calculated as the percentage reduction in the peak ΔF/F₀ compared to the vehicle control.

ConditionPeak Fluorescence (ΔF/F₀)% Inhibition of Ca²⁺ Influx
Vehicle + Glutamate4.5 ± 0.30%
10 µM Compound + Glutamate2.1 ± 0.253.3%
50 µM Compound + Glutamate0.8 ± 0.182.2%

Protocol 3: Apoptosis Pathway Characterization

Principle and Objective

To confirm that the neuroprotection observed in Protocol 1 is due to the inhibition of programmed cell death, specific markers of apoptosis can be measured.[6] This protocol uses a homogeneous, luminescence-based assay to quantify the combined activity of caspase-3 and caspase-7, the key executioner enzymes in the apoptotic cascade.[15][16] A decrease in caspase-3/7 activity in compound-treated cells following a glutamate insult indicates an anti-apoptotic mechanism.

Materials and Reagents
  • Cell Line & Treatment Setup: As described in Protocol 1.

  • Reagents: Caspase-Glo® 3/7 Assay System (Promega) or similar.

  • Equipment: 96-well solid white cell culture plates, luminometer.

Step-by-Step Methodology
  • Cell Treatment: Seed and treat cells with the test compound and glutamate as described in Protocol 1 (steps 1-5), using an opaque-walled 96-well plate suitable for luminescence.

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate.

  • Incubation: Mix the contents by gentle orbital shaking for 1 minute. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate luminometer.

Data Presentation and Analysis

The luminescent signal is directly proportional to the amount of active caspase-3/7. Data should be normalized to the glutamate-only treatment group (100% caspase activation) to show the dose-dependent inhibition by the test compound.

Treatment GroupCompound Conc. (µM)Luminescence (RLU)% Caspase-3/7 Inhibition
Untreated Control05,500 ± 45095%
Vehicle + Glutamate0100,000 ± 8,2000%
Test Compound175,000 ± 6,10025%
Test Compound1025,000 ± 2,30075%
Test Compound1008,000 ± 70092%

Trustworthiness and Self-Validation

For all protocols, the inclusion of appropriate controls is critical for data interpretation and validation.

  • Negative Controls: Untreated cells (baseline health) and vehicle-treated cells (controls for solvent effects).

  • Positive Controls: A known excitotoxic stimulus (e.g., L-glutamate) to induce the effect, and a known inhibitor (e.g., MK-801 for NMDA receptors, CNQX for AMPA receptors) to validate that the assay can detect inhibition.[17]

References

  • Creative Biolabs. (n.d.). Excitotoxicity In Vitro Assay. Retrieved from [Link]

  • Cregan, S. P., et al. (2002). Detection of Cell Death in Neuronal Cultures. Springer Nature Experiments. Retrieved from [Link]

  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current Protocols in Neuroscience. Retrieved from [Link]

  • Le-Ogier, C. D., et al. (2012). Measurements of neuronal apoptosis. In Protocols for Neural Cell Culture (pp. 317-327). Humana Press. Retrieved from [Link]

  • Innoprot. (n.d.). Excitotoxicity in vitro assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Excitotoxicity Assay. Retrieved from [Link]

  • NeuroProof. (n.d.). Neuronal Cell viability and cytotoxicity assays. Retrieved from [Link]

  • FujiFilm Cellular Dynamics. (n.d.). Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons. Retrieved from [Link]

  • NeuroProof. (n.d.). Glutamate Excitotoxicity Assay. Retrieved from [Link]

  • Ali, A., & Levine, E. S. (2015). Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. Journal of Visualized Experiments. Retrieved from [Link]

  • Caicedo, A., et al. (2000). In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells. The Journal of Neuroscience. Retrieved from [Link]

  • Reid, S., et al. (2016). A Facile Method for Simultaneously Measuring Neuronal Cell Viability and Neurite Outgrowth. Assay and Drug Development Technologies. Retrieved from [Link]

  • Axion Biosystems. (n.d.). MEA Viability Assay Protocol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Calcium Imaging Protocols and Methods. Retrieved from [Link]

  • Coulon, P. (2021). Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors. In Metabotropic Glutamate Receptor Technologies. Humana, New York, NY. Retrieved from [Link]

  • Daniels, R. M., et al. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PLOS ONE. Retrieved from [Link]

  • ResearchGate. (n.d.). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. Retrieved from [Link]

  • Liu, C. Y., et al. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. Journal of Visualized Experiments. Retrieved from [Link]

  • Thouin, A., et al. (2021). Comparison of N-methyl-D-aspartate receptor antibody assays using live or fixed substrates. Journal of Neurology. Retrieved from [Link]

  • Słoczyńska, K., et al. (2021). Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. Molecules. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cell-based Antagonist Assay Services. Retrieved from [Link]

  • Geiger, J. H., et al. (2016). RNA Based Antagonist of NMDA Receptors. ACS Chemical Neuroscience. Retrieved from [Link]

  • Jayagopal, A., et al. (2007). Water soluble RNA based antagonist of AMPA receptors. BMC Chemical Biology. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cell‐Specific Optical Control of AMPA Glutamate Receptors with a Photoswitchable Tethered Antagonist. Retrieved from [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • Kamal, W., et al. (2020). Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms. Molecules. Retrieved from [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • Sokołowska, M., & Skalicka-Woźniak, K. (2022). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring the QSAR Analysis of imidazole-4, 5- and pyrazine-2,3- Dicarboxamides Derivatives Using Online Available Resources | Request PDF. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

Sources

Application Note: Preclinical Evaluation of 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for evaluating 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid , a potent D-amino acid oxidase (DAAO) inhibitor, in preclinical animal models.

The primary therapeutic indication for this compound is the treatment of Schizophrenia (specifically negative symptoms and cognitive dysfunction) via the modulation of NMDA receptor signaling.

Compound Class: D-Amino Acid Oxidase (DAAO) Inhibitor Target Mechanism: Enhancement of N-methyl-D-aspartate (NMDA) receptor function via elevated synaptic D-Serine.[1] Primary Indication: Schizophrenia (Cognitive Impairment and Negative Symptoms).[1][2][3][4]

Introduction & Mechanism of Action

Schizophrenia is increasingly understood through the lens of the NMDA Receptor Hypofunction Hypothesis . Unlike traditional dopamine-centric theories, this hypothesis posits that deficits in glutamatergic signaling—specifically at the NMDA receptor—underlie the cognitive and negative symptoms of the disease.

This compound acts as a competitive inhibitor of DAAO.

  • Physiological Role: DAAO degrades D-Serine, an obligate co-agonist at the glycine site of the NMDA receptor.[1]

  • Drug Action: By inhibiting DAAO, the compound prevents D-Serine degradation, increasing its synaptic concentration.[4]

  • Therapeutic Outcome: Elevated D-Serine potentiates NMDA receptor currents, reversing hypofunction-related deficits.[4]

Mechanistic Pathway (Visualized)[5][6]

DAAO_Mechanism DAAO DAAO Enzyme DSerine D-Serine (Synaptic) DAAO->DSerine Degrades Drug 5-(4-Fluorophenyl) pyrazine-2,3-dicarboxylic acid Drug->DAAO Inhibits (Competitive) Degradation Hydroxypyruvate + NH3 + H2O2 DSerine->Degradation Metabolism NMDAR NMDA Receptor (Glycine Site) DSerine->NMDAR Co-agonism Signaling Ca2+ Influx & LTP Induction NMDAR->Signaling Activation Cognition Improved Cognition & Social Function Signaling->Cognition Restoration

Figure 1: Mechanism of Action. The compound inhibits DAAO, preventing D-Serine degradation and restoring NMDA receptor signaling.[4]

Formulation & Pharmacokinetics

Pyrazine-2,3-dicarboxylic acid derivatives are acidic (pKa ~2.5). Proper formulation is critical to ensure solubility and bioavailability.

Formulation Protocol
  • Vehicle: 50 mM Phosphate Buffered Saline (PBS), pH adjusted to 7.4–8.0.

    • Note: The carboxylic acid groups require a basic environment to ionize and dissolve. Avoid purely aqueous neutral solvents as the compound may precipitate.

  • Preparation:

    • Weigh the required amount of this compound.

    • Add 0.1 N NaOH dropwise until dissolved (clear solution).

    • Back-titrate carefully with 0.1 N HCl to pH 7.4.

    • Bring to final volume with PBS.

  • Stability: Fresh preparation is recommended daily. Protect from light due to the fluorophenyl moiety's potential photosensitivity.

Validated Animal Models

To establish efficacy, you must demonstrate the compound's ability to reverse NMDA-hypofunction deficits. The two most robust assays are Prepulse Inhibition (PPI) and Novel Object Recognition (NOR) in chemically induced deficit models.

Model A: Reversal of PCP-Induced Deficits (The "Gold Standard")

Phencyclidine (PCP) or Dizocilpine (MK-801) are NMDA channel blockers. Chronic or acute administration induces schizophrenia-like phenotypes (hyperlocomotion, sensorimotor gating deficits) that DAAO inhibitors can reverse.

Experimental Workflow (Visualized)

PPI_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing (T=0) cluster_2 Phase 3: Induction (T+30 min) cluster_3 Phase 4: Testing (T+60 min) Habituation Habituation (3 Days) DrugAdmin Administer Test Compound (IP or PO) Habituation->DrugAdmin PCPAdmin Administer PCP (10 mg/kg, SC) DrugAdmin->PCPAdmin Wait 30 min Testing PPI Measurement (Startle Response) PCPAdmin->Testing Wait 30 min

Figure 2: Experimental timeline for PCP-induced PPI deficit reversal.

Step-by-Step Protocol (PPI)
  • Subjects: Male C57BL/6J mice (8–10 weeks).

  • Pre-treatment: Administer this compound (10, 30, 60 mg/kg, i.p.) 30 minutes prior to PCP.

  • Induction: Administer PCP (10 mg/kg, s.c.) or Vehicle.

  • Testing (Startle Chamber):

    • Acclimation: 5 minutes background noise (65 dB).

    • Trials: Pseudo-randomized mix of:

      • Pulse Alone (120 dB, 40ms).

      • Prepulse + Pulse (Prepulse: 70, 75, 80 dB; 20ms duration; 100ms inter-stimulus interval).

      • No Stimulus.

  • Data Calculation:

    
    
    
  • Success Criteria: PCP will reduce %PPI (sensorimotor gating deficit). The test compound must significantly restore %PPI toward vehicle-treated baseline.

Model B: Novel Object Recognition (Cognitive Efficacy)

This test evaluates episodic memory, which is severely impaired in schizophrenia.

Protocol
  • Subjects: ddY mice (Note: ddY mice have naturally high endogenous DAAO activity, making them a sensitive model for inhibitor testing).

  • Habituation (Day 1-2): Allow mice to explore the empty arena (40x40cm) for 10 mins.

  • Training (Day 3):

    • Administer Test Compound (p.o.) 60 mins prior.

    • Place mouse in arena with two identical objects (A + A).

    • Record exploration time for 10 mins.

  • Testing (Day 4 - 24h retention):

    • Replace one object with a novel one (A + B).

    • Record exploration time.

  • Analysis: Calculate Discrimination Index (DI).

    
    
    
    • Result: A DI > 0 indicates cognitive retention. DAAO inhibitors should increase DI compared to controls in deficit models.

Expected Data & Analysis

The following table outlines the expected pharmacological profile if the compound is efficacious.

AssayReadoutDisease Model (Vehicle)Disease Model + CompoundInterpretation
In Vitro DAAO IC50N/A< 100 nMHigh Potency
PPI (Startle) % InhibitionLow (< 20%)High (> 40%)Reversal of sensorimotor deficit
Open Field LocomotionHyperactiveNormalReversal of psychosis-like agitation
NOR Discrimination Index~0 (Random)> 0.3 (Novel preference)Cognitive enhancement
Biochemistry Cerebellar D-SerineLowIncreased (2-3 fold)Target Engagement

Safety & Handling

  • Hazard: Pyrazine derivatives can be irritants.[5] Use standard PPE (gloves, goggles).

  • Storage: Store solid at -20°C. Solutions must be used immediately or stored at -80°C to prevent hydrolysis or precipitation.

References

  • DAAO Inhibition in Schizophrenia

    • Sacchi, S., et al. "Recent advances in the discovery of D-amino acid oxidase inhibitors and their therapeutic utility in schizophrenia." Current Pharmaceutical Design, 2013. Link

  • Mechanistic Grounding (D-Serine/NMDA)

    • Mothet, J. P., et al. "D-Serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor." Proceedings of the National Academy of Sciences, 2000. Link

  • Animal Model Protocols (PCP/PPI)

    • Geyer, M. A., et al. "Pharmacological models of schizophrenia." Handbook of Experimental Pharmacology, 2012. Link

  • Pyrazine-2,3-dicarboxylic acid Properties

    • PubChem Compound Summary for CID 66628, Pyrazine-2,3-dicarboxylic acid. Link

  • ddY Mouse Model Utility

    • Konno, R., et al. "Mutant mice lacking D-amino-acid oxidase." Genetics, 2010. (Describes the utility of high-DAAO strains for testing inhibitors). Link

Sources

Application Note: Strategic Formulation of 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic Acid for Preclinical In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the formulation of 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid, a compound representative of many poorly soluble new chemical entities (NCEs) emerging from drug discovery pipelines. Pyrazine derivatives are a significant class of bioactive compounds, but their progression is often hampered by solubility challenges that complicate preclinical assessment.[1][2] This guide outlines a systematic, science-driven approach, beginning with essential physicochemical characterization and leading to the rational selection and preparation of appropriate dosing vehicles for in vivo studies. Detailed, step-by-step protocols for pH-adjusted aqueous solutions and co-solvent/surfactant systems are provided, designed to ensure formulation robustness, support accurate pharmacokinetic profiling, and enable reliable toxicological evaluation.

Part 1: Foundational Physicochemical Assessment

A thorough understanding of the physicochemical properties of this compound is the cornerstone of a successful formulation strategy.[3] The molecular structure, featuring two acidic carboxylic acid groups and a lipophilic fluorophenyl moiety, suggests it is likely a Biopharmaceutics Classification System (BCS) Class II or IV compound, where low solubility is the primary barrier to bioavailability.[4][5]

Predicted Molecular Properties

Initial in silico predictions and analysis of the parent molecule provide critical insights that guide the experimental workflow. The dicarboxylic acid nature is the most salient feature, indicating that solubility will be highly dependent on pH.[6][7]

PropertyPredicted Value / InsightImplication for Formulation
Molecular Formula C₁₂H₇FN₂O₄---
Molecular Weight ~262.2 g/mol Influences concentration calculations.
pKa (Predicted) pKa₁ ≈ 1.5 - 2.5; pKa₂ ≈ 3.5 - 4.5The presence of two acidic protons indicates that solubility will dramatically increase as the pH rises above ~5, where the molecule becomes a more soluble dianion.[6][8]
cLogP (Predicted) 1.5 - 2.5The positive LogP value, driven by the fluorophenyl group, confirms the compound's lipophilic nature and predicts poor intrinsic aqueous solubility.[9][10]
Experimental Workflow for Pre-formulation

A logical, stepwise experimental plan is essential to efficiently identify a viable formulation path.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy & Development cluster_2 Phase 3: Finalization A Compound Synthesis & QC B Equilibrium Solubility Profiling (Protocol 1.3) A->B C Analyze pH-Solubility Curve B->C D Select Formulation Strategy (Fig. 2) C->D E Execute Formulation Protocols (Part 3) D->E F QC Checks: pH, Clarity, Stability E->F G Dose Administration (In Vivo Study) F->G

Figure 1: A streamlined workflow for developing an in vivo formulation.

Protocol: Aqueous pH-Solubility Profiling

Objective: To experimentally determine the solubility of this compound across a physiologically relevant pH range.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at pH 2.0, 4.0, 5.0, 6.0, 7.4, and 9.0.

  • Sample Preparation: Add an excess amount of the compound (e.g., 5-10 mg, accurately weighed) to 1 mL of each buffer in separate glass vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaking incubator or rotator is ideal.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the corresponding pH of the buffer.

Part 2: Rational Selection of Formulation Strategy

The data from the pH-solubility profile is the primary determinant for selecting the most appropriate formulation strategy. The goal is to achieve the desired target concentration for in vivo dosing while ensuring the vehicle is safe and well-tolerated in the chosen animal model.

Interpreting Solubility Data and Strategy Selection

The relationship between pH and solubility will guide the decision-making process as illustrated in the following decision tree. For acidic compounds like this, pH adjustment is the most powerful and direct method for solubilization.[11][12]

G start Start: Target Concentration Needed? sol_check Is solubility in pH 7.4 buffer > Target Conc.? start->sol_check ph_adjust Is solubility > Target Conc. at physiologically tolerable pH (e.g., pH 8-9)? sol_check->ph_adjust No simple_buffer Use Simple Buffered Solution (pH 7.4) sol_check->simple_buffer Yes cosolvent Try Co-solvent or Surfactant System (Protocol 3.2) ph_adjust->cosolvent No ph_solution Use pH-Adjusted Aqueous Solution (Protocol 3.1) ph_adjust->ph_solution Yes complex Consider Advanced Formulations: Cyclodextrins, Liposomes, Nanosuspensions cosolvent->complex If fails

Figure 2: Decision tree for formulation strategy selection based on solubility data.

Overview of Potential Formulation Approaches
Formulation TypePrincipleKey ExcipientsPrimary Use Case
pH-Adjusted Solution Ionization of the carboxylic acid groups to form a highly soluble salt at elevated pH.[7][12]NaOH, KOH, Tromethamine (Tris), Phosphate BuffersIntravenous (IV) administration where the formulation is rapidly diluted in the bloodstream.
Co-solvent System Increasing solubility by reducing the polarity of the aqueous vehicle.[3][12]PEG 400, Propylene Glycol, Ethanol, Glycerin[13]Oral (PO) or Intraperitoneal (IP) administration. Risk of drug precipitation upon dilution in vivo.
Surfactant System Encapsulation of the drug within micelles to form a clear solution.Polysorbate 80 (Tween® 80), Solutol® HS 15, Cremophor® EL[4]PO, IP, or IV (with caution). Often combined with co-solvents.
Cyclodextrin Complex Formation of an inclusion complex where the drug resides within the hydrophobic core of the cyclodextrin molecule.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD/Captisol®)IV or PO administration. Very effective for many poorly soluble compounds.[4]

Part 3: Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing the most common and likely successful formulations for this compound, based on its acidic nature.

Protocol: Preparation of a pH-Adjusted Aqueous Solution (for IV)

Objective: To prepare a 5 mg/mL solution for intravenous administration by forming the soluble disodium salt.

Materials:

  • This compound

  • 0.1 N Sodium Hydroxide (NaOH), certified

  • Water for Injection (WFI) or sterile water

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES)

Methodology:

  • Calculate Reagents: For each 1 mg of the compound (MW ~262.2 g/mol ), 2 molar equivalents of NaOH are theoretically required for full deprotonation. This equates to approximately 76.3 µL of 0.1 N NaOH per mg of compound.

  • Weigh Compound: Accurately weigh the required amount of the compound into a sterile glass vial. For a 10 mL batch at 5 mg/mL, weigh 50 mg.

  • Initial Suspension: Add approximately 80% of the final volume of WFI (e.g., 8 mL for a 10 mL batch). The compound will form a suspension.

  • pH Adjustment: While stirring, slowly add the calculated amount of 0.1 N NaOH (for 50 mg, this is ~3.8 mL). The suspension should begin to clarify as the compound dissolves.

  • Final pH Check & Adjustment: Use a calibrated pH meter to check the pH. The target pH should be between 7.5 and 9.0. If the compound is not fully dissolved, add 0.1 N NaOH dropwise until a clear solution is obtained and the pH is stable within the target range.

  • QS to Final Volume: Once fully dissolved, add WFI to reach the final desired volume (e.g., 10 mL). Mix thoroughly.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile container. This is a critical step for IV formulations.[14]

  • Quality Control: Visually inspect the final solution for any particulates or precipitation. Record the final pH.

Protocol: Preparation of a Co-Solvent/Surfactant Vehicle (for PO/IP)

Objective: To prepare a 10 mg/mL solution for oral or intraperitoneal administration using a common, well-tolerated vehicle.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Polysorbate 80 (Tween® 80)

  • Saline (0.9% NaCl) or Water

Vehicle Composition: 40% PEG 400, 10% Tween® 80, 50% Saline (v/v/v). This is a robust starting point for many preclinical studies.[3]

Methodology:

  • Weigh Compound: Accurately weigh the required amount of the compound into a glass vial. For a 5 mL batch at 10 mg/mL, weigh 50 mg.

  • Prepare Vehicle Premix: In a separate container, prepare the vehicle by mixing the components in the specified ratio. For a 5 mL batch:

    • Add 2 mL of PEG 400.

    • Add 0.5 mL of Tween® 80.

    • Vortex thoroughly until the solution is homogeneous.

  • Dissolve Compound: Add the PEG 400/Tween® 80 premix to the vial containing the compound. Vortex or sonicate until the compound is fully dissolved. Gentle warming (to 30-40°C) may be used to expedite dissolution.

  • Add Aqueous Component: Once a clear solution is obtained, slowly add the saline or water component (2.5 mL) while vortexing. It is crucial to add the aqueous phase last and slowly to prevent the drug from precipitating.

  • Final Homogenization: Vortex the final mixture thoroughly to ensure homogeneity.

  • Quality Control: The final formulation should be a clear, slightly viscous solution. Visually inspect for any signs of precipitation or phase separation before dosing.

Part 4: Quality Control and In Vivo Considerations

Formulation Stability: A newly developed formulation should be assessed for short-term stability. At a minimum, it should be visually inspected for clarity and precipitation at room temperature and, if applicable, at 4°C for the duration of its intended use (e.g., 24-48 hours).

Tolerability and Route of Administration:

  • IV Administration: Formulations must be sterile, near isotonic, and have a physiologically compatible pH. Highly alkaline solutions (pH > 9) can cause irritation. The rapid dilution in blood mitigates some risk.

  • IP Administration: Co-solvent and surfactant systems are generally well-tolerated. High concentrations of solvents like DMSO or ethanol should be avoided.

  • Oral Gavage (PO): This route allows for more flexibility in formulation pH and composition. However, the potential for precipitation in the acidic environment of the stomach must be considered for pH-adjusted formulations.[4]

Dose Volume Limits: Adherence to established animal welfare guidelines for maximum dosing volumes is mandatory. These vary by species and administration route.

References

  • Pipzine Chemicals. (n.d.). Pyrazine-2,3-dicarboxylic Acid. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Retrieved from [Link]

  • Pharmlabs. (n.d.). Excipients. Retrieved from [Link]

  • Kaur, R., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 17(2), 231–248. Retrieved from [Link]

  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Preparation, spectral and thermal studies of pyrazinecarboxylic acids and their hydrazinium salts. Retrieved from [Link]

  • Unidentified Source. (n.d.). Excipients for Parenterals. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Pyrazinedicarboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Purdue University. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • ResearchGate. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • PMC - NIH. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]

  • ChemBK. (n.d.). Pyrazine-2,3-dicarboxylic acid. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values.... Retrieved from [Link]

  • Chemical Papers. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Retrieved from [Link]

  • MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazine-2,3-dicarboxylic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for Scaling Up 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthetic strategies for the scalable production of 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid, a key heterocyclic building block in pharmaceutical and materials science. We present a primary, convergent synthetic route commencing from readily available starting materials: 4-fluoroacetophenone and diaminomaleonitrile (DAMN). This preferred pathway involves the synthesis of the key intermediate, 5-(4-Fluorophenyl)pyrazine-2,3-dicarbonitrile, followed by its hydrolysis to the target dicarboxylic acid. Detailed, step-by-step protocols for each stage are provided, including the preparation of the necessary 4-fluorophenylglyoxal intermediate. Emphasis is placed on scalability, safety, and the potential for green chemistry alternatives, such as enzymatic hydrolysis. An alternative, more traditional route via the oxidation of a quinoxaline precursor is also discussed for comparative purposes. This guide is intended to equip researchers with the necessary knowledge to efficiently and safely produce this valuable compound on a laboratory and pilot-plant scale.

Introduction: The Significance of Substituted Pyrazinedicarboxylic Acids

Pyrazine-2,3-dicarboxylic acid and its derivatives are important pharmacophores found in a number of biologically active compounds.[1] The introduction of specific aryl substituents, such as the 4-fluorophenyl group, can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, making them valuable scaffolds in drug discovery programs, particularly as potential kinase inhibitors. Furthermore, these dicarboxylic acids serve as versatile precursors for the synthesis of various other complex heterocyclic systems.[1]

The industrial production of pyrazines is a topic of significant interest, with applications ranging from flavors and fragrances to pharmaceuticals.[2][3] Consequently, the development of robust, scalable, and cost-effective synthetic routes to key pyrazine intermediates is of paramount importance. This document outlines such a strategy for this compound.

Strategic Overview of Synthetic Routes

Two primary strategies are considered for the synthesis of the target molecule. The first, and our recommended approach for scalability, is a convergent de novo synthesis of the pyrazine ring. The second is a more traditional approach involving the modification of a pre-formed fused ring system.

  • Strategy 1: Convergent Synthesis via Diaminomaleonitrile (DAMN) (Recommended) : This route builds the desired pyrazine ring by condensing diaminomaleonitrile (DAMN) with a 4-fluorophenyl-substituted 1,2-dicarbonyl compound. This approach is highly efficient as it introduces the desired aryl substituent at an early stage.

  • Strategy 2: Quinoxaline Oxidation Route (Alternative) : This method involves the synthesis of a 6-fluoroquinoxaline derivative, followed by oxidative cleavage of the benzene ring to yield the pyrazinedicarboxylic acid. While a well-established method for unsubstituted pyrazine-2,3-dicarboxylic acid, it is less direct for the synthesis of 5-substituted analogues.[4]

This guide will focus primarily on the recommended convergent synthesis (Strategy 1).

Recommended Synthetic Pathway: A Detailed Walkthrough

The proposed and most scalable synthetic route is a three-step process, as illustrated below.

Synthetic_Pathway A 4-Fluoroacetophenone B 4-Fluorophenylglyoxal A->B Step 1: Oxidation D 5-(4-Fluorophenyl)pyrazine-2,3-dicarbonitrile B->D Step 2: Condensation C Diaminomaleonitrile (DAMN) C->D E This compound D->E Step 3: Hydrolysis

Figure 1: Recommended synthetic workflow for this compound.

Safety Precautions for Diaminomaleonitrile (DAMN) Handling

Diaminomaleonitrile (DAMN) is a toxic compound and requires careful handling.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[5]

  • Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of dust.[5]

  • Handling: Avoid dust generation and accumulation. Wash hands thoroughly after handling.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[5][6]

  • In case of exposure:

    • Inhalation: Move to fresh air immediately. Seek medical attention.

    • Skin contact: Wash with plenty of soap and water.

    • Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]

    • Ingestion: If conscious, rinse mouth and drink 2-4 cups of milk or water. Seek immediate medical attention.[5]

Step 1: Synthesis of 4-Fluorophenylglyoxal

The key 1,2-dicarbonyl intermediate, 4-fluorophenylglyoxal, can be synthesized from the readily available 4-fluoroacetophenone via oxidation. A well-established method for the synthesis of phenylglyoxal using selenium dioxide can be adapted for this purpose.[7] Alternatively, 4-fluorophenylglyoxal hydrate is commercially available and may be a more direct starting material for larger-scale operations.[4][8][9][10]

Protocol 1: Oxidation of 4-Fluoroacetophenone

Step1_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Fluoroacetophenone D Reflux (4 hours) A->D B Selenium Dioxide B->D C Dioxane/Water C->D E Decant from Selenium D->E F Distill off solvent E->F G Vacuum Distillation F->G H 4-Fluorophenylglyoxal G->H

Figure 2: Workflow for the synthesis of 4-fluorophenylglyoxal.

Materials:

  • 4-Fluoroacetophenone

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

Procedure:

  • In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add dioxane, selenium dioxide (1.0 eq.), and a small amount of water.

  • Heat the mixture to 50-55 °C and stir until the selenium dioxide has completely dissolved.

  • Add 4-fluoroacetophenone (1.0 eq.) to the reaction mixture.

  • Reflux the mixture with continuous stirring for approximately 4 hours.

  • After the reaction is complete, decant the hot solution from the precipitated selenium.

  • Remove the dioxane and water by distillation.

  • Purify the resulting crude 4-fluorophenylglyoxal by vacuum distillation.

Rationale: Selenium dioxide is a specific oxidizing agent for the conversion of the methyl group of an acetophenone to the corresponding glyoxal. The reaction is typically high-yielding and a reliable method for preparing 1,2-dicarbonyl compounds.[7]

Step 2: Condensation of 4-Fluorophenylglyoxal with DAMN

This is the key ring-forming reaction, constructing the 5-(4-Fluorophenyl)pyrazine-2,3-dicarbonitrile core. The condensation of a 1,2-dicarbonyl compound with diaminomaleonitrile is a known method for the synthesis of pyrazine-2,3-dicarbonitriles.[11][12]

Protocol 2: Synthesis of 5-(4-Fluorophenyl)pyrazine-2,3-dicarbonitrile

Materials:

  • 4-Fluorophenylglyoxal (or its hydrate)

  • Diaminomaleonitrile (DAMN)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve diaminomaleonitrile (1.0 eq.) and 4-fluorophenylglyoxal (1.0 eq.) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

Rationale: The acidic catalyst facilitates the condensation reaction between the amino groups of DAMN and the carbonyl groups of 4-fluorophenylglyoxal, leading to the formation of the pyrazine ring through a cyclocondensation mechanism.[11]

Step 3: Hydrolysis of 5-(4-Fluorophenyl)pyrazine-2,3-dicarbonitrile

The final step is the hydrolysis of the two nitrile groups to carboxylic acids. This can be achieved through chemical or enzymatic methods. For large-scale production, enzymatic hydrolysis presents a greener and potentially more efficient alternative.[13]

Protocol 3a: Chemical Hydrolysis (Acid or Base Catalyzed)

Materials:

  • 5-(4-Fluorophenyl)pyrazine-2,3-dicarbonitrile

  • Aqueous solution of a strong acid (e.g., HCl, H₂SO₄) or a strong base (e.g., NaOH, KOH)

Procedure:

  • Suspend or dissolve the 5-(4-Fluorophenyl)pyrazine-2,3-dicarbonitrile in an aqueous solution of a strong acid or base.

  • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture.

  • If using a basic hydrolysis, acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2 to precipitate the dicarboxylic acid.

  • If using an acidic hydrolysis, the product may precipitate upon cooling.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

Rationale: Strong acidic or basic conditions are required to hydrolyze the stable nitrile groups to carboxylic acids.[14] However, these conditions can sometimes lead to side reactions and the production of significant salt waste.[13]

Protocol 3b: Enzymatic Hydrolysis

Materials:

  • 5-(4-Fluorophenyl)pyrazine-2,3-dicarbonitrile

  • Immobilized whole-cell nitrilase (e.g., from Rhodococcus sp.)

  • Aqueous buffer solution (neutral pH)

Procedure:

  • Suspend the 5-(4-Fluorophenyl)pyrazine-2,3-dicarbonitrile in a neutral pH aqueous buffer.

  • Add the immobilized nitrilase enzyme.

  • Stir the mixture at room temperature or slightly elevated temperature (as per enzyme specifications) for 24-48 hours.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, filter off the immobilized enzyme (which can often be recycled).

  • Acidify the filtrate with a strong acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

Rationale: Nitrilase enzymes can efficiently hydrolyze nitriles directly to carboxylic acids under mild, neutral pH conditions and at ambient temperatures.[15][16] This avoids the harsh conditions and waste products associated with chemical hydrolysis, making it a highly attractive method for scalable and sustainable production.[13] The use of immobilized enzymes simplifies product purification and allows for catalyst recycling.

Tabulated Summary of Synthetic Routes

Step Reaction Starting Materials Key Reagents Expected Yield Key Considerations
1 Oxidation4-FluoroacetophenoneSelenium Dioxide70-80%Use of toxic selenium dioxide. Commercial availability of 4-fluorophenylglyoxal may be preferable.
2 Condensation4-Fluorophenylglyoxal, DAMNAcetic Acid (cat.)60-80%Requires careful handling of toxic DAMN.
3a Chemical Hydrolysis5-(4-Fluorophenyl)pyrazine-2,3-dicarbonitrileStrong Acid or Base80-95%Harsh reaction conditions, potential for side products, and salt waste.
3b Enzymatic Hydrolysis5-(4-Fluorophenyl)pyrazine-2,3-dicarbonitrileNitrilase Enzyme>90%Mild, environmentally friendly conditions. Requires access to the specific enzyme.

Alternative Synthetic Route: Quinoxaline Oxidation

An alternative, though less direct, route involves the oxidation of a 6-fluoroquinoxaline precursor.

Alternative_Route A 4-Fluoro-1,2-phenylenediamine C 6-Fluoroquinoxaline A->C Condensation B Glyoxal B->C D 5-Fluoropyrazine-2,3-dicarboxylic acid C->D Oxidation

Figure 3: Alternative synthetic route via quinoxaline oxidation.

This route would yield 5-Fluoropyrazine-2,3-dicarboxylic acid, not the target 5-(4-Fluorophenyl) isomer. To obtain the target compound via this strategy, one would need to start with a more complex precursor, such as a substituted quinoxaline already bearing the 4-fluorophenyl group, which would likely involve a more convoluted synthesis. Therefore, the DAMN-based route is significantly more convergent and efficient for the specified target molecule.

Conclusion

The recommended synthetic pathway for the scalable production of this compound is a three-step sequence starting from 4-fluoroacetophenone and diaminomaleonitrile. This route is advantageous due to its convergent nature, use of readily available starting materials, and the potential for a green, enzymatic final step. The detailed protocols and strategic considerations provided in this document are intended to serve as a robust foundation for researchers and drug development professionals in their synthetic endeavors.

References

  • RSC Publishing. (1990). Enzymatic hydrolysis of nitrites and dinitriles. Retrieved from [Link][17]

  • Google Patents. (n.d.). US5693806A - Process for producing pyrazine compounds. Retrieved from [18]

  • MDPI. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [Link][2]

  • RSC Publishing. (1990). Enzymatic Hydrolysis of Nitriles and Dinitriles. Retrieved from [Link][13]

  • Organic Syntheses. (n.d.). Glyoxal, phenyl-. Retrieved from [Link][7]

  • Thieme. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Retrieved from [Link][15]

  • ResearchGate. (2016). Biocatalytic hydrolysis of nitriles. Retrieved from [Link][16]

  • Graz University of Technology. (2024). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved from [Link][3]

  • UNIMAS Publisher. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link][19]

  • Google Patents. (n.d.). EP3312286A3 - Process for converting dinitriles to dicarboxylic acids. Retrieved from [20]

  • PMC. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Retrieved from [Link][21]

  • ResearchGate. (2026). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link][22]

  • PMC. (2014). Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. Retrieved from [Link][1]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link][14]

  • RSC Publishing. (n.d.). Regioselective hydrolysis of aromatic dinitriles using a whole cell catalyst. Retrieved from [Link][23]

  • Google Patents. (n.d.). US4069248A - Hydrolysis of aromatic nitriles to carboxylic acids. Retrieved from [24]

  • Organic Syntheses. (n.d.). phenylglyoxal. Retrieved from [Link][25]

  • Oakwood Chemical. (n.d.). 4-Fluorophenyl glyoxal hydrate. Retrieved from [Link][8]

  • ResearchGate. (2025). Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. Retrieved from [Link][26]

  • Arkivoc. (n.d.). Synthesis of some cyclooctane-based pyrazines and quinoxalines. Part 2. Retrieved from [Link][12]

  • Google Patents. (n.d.). CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone. Retrieved from [27]

  • ResearchGate. (2025). Chemistry of diaminomaleonitrile: Synthesis and structure of two unexpected products from its condensation with 2,5-hexanedione. Retrieved from [Link][28]

  • Sciencemadness Discussion Board. (2020). Pyrazine Synthesis?. Retrieved from [Link]

  • ResearchGate. (2014). One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation. Retrieved from [Link][29]

  • JOCPR. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Retrieved from [Link][30]

  • Organic Syntheses. (n.d.). Continuous flow hydration of pyrazine-2-carbonitrile in a manganese dioxide column reactor. Retrieved from [Link][31]

  • Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Retrieved from [Link][32]

  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link][33]

  • MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Retrieved from [Link][34]

Sources

Troubleshooting & Optimization

improving the yield of 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis Optimization Guide Subject: Improving the Yield of 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic Acid Ticket ID: #PYR-SYN-OPT-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Strategy

You are encountering yield attrition in the synthesis of This compound . Based on the structural constraints (an electron-deficient pyrazine ring substituted with an electron-withdrawing fluorophenyl group), the standard "textbook" protocols often fail due to two specific "Yield Traps":

  • Oligomerization during the condensation phase (formation of "black tar").

  • Inadvertent Decarboxylation during the hydrolysis workup.

This guide moves away from the oxidative cleavage of quinoxalines (which is harsh and often destroys the fluorophenyl moiety or yields inseparable mixtures) and focuses on the Constructive Ring Closure method using Diaminomaleonitrile (DAMN) . This route offers higher atom economy but requires strict kinetic control.

Module 1: The Synthetic Pathway & Logic Flow

The following workflow visualizes the critical control points where yield is typically lost.

G Start Precursor: 4-Fluoroacetophenone Oxidation Step 1: Oxidation (SeO2 or DMSO/I2) Start->Oxidation Glyoxal Intermediate 1: 4-Fluorophenylglyoxal Oxidation->Glyoxal Critical: Remove H2O Condensation Step 2: Cyclization (Schiff Base Formation) Glyoxal->Condensation DAMN Reagent: Diaminomaleonitrile (DAMN) DAMN->Condensation Dinitrile Intermediate 2: 5-(4-F-phenyl)pyrazine-2,3-dicarbonitrile Condensation->Dinitrile Avoid Acid Catalysis Hydrolysis Step 3: Hydrolysis (Basic -> Acidic Workup) Dinitrile->Hydrolysis Target Target: 5-(4-F-phenyl)pyrazine-2,3-dicarboxylic acid Hydrolysis->Target Controlled pH Decarb By-product: Decarboxylated Mono-acid Hydrolysis->Decarb Heat + Low pH (Avoid!)

Caption: Critical Control Points (CCP) in the synthesis. Note the divergence at Step 3 where thermal instability leads to decarboxylation.

Module 2: Troubleshooting The Condensation (Step 2)

The Issue: The reaction between 4-fluorophenylglyoxal and DAMN turns black/tarry, and yield is <40%. Root Cause: DAMN is acid-sensitive and polymerizes in the presence of protons. Furthermore, commercial glyoxals exist as hydrates, which retard the dehydration steps required for imine formation.

Optimized Protocol: The "Scavenger" Method

Do not use standard acid catalysis (e.g., p-TsOH) for this condensation. The pyrazine ring formation from DAMN is favored under neutral to slightly basic conditions.

ParameterStandard (Flawed)Optimized (Recommended)Reason
Solvent Ethanol/MethanolDichloromethane (DCM) or THF Alcohols can form hemiacetals with glyoxal, competing with DAMN.
Additives Acetic AcidTEMPO (0.1 eq) or None Acid promotes DAMN polymerization.
Temperature Reflux (60-80°C)Room Temp (20-25°C) High heat favors thermodynamic polymerization over kinetic cyclization.
Water Control NoneMgSO4 (in situ) Water is a byproduct; removing it drives the equilibrium to the pyrazine.

Technical Q&A:

  • Q: My glyoxal is a hydrate. How do I handle this?

    • A: You must "crack" the hydrate. Dissolve your 4-fluorophenylglyoxal hydrate in toluene and reflux with a Dean-Stark trap to remove water before adding the DAMN. Alternatively, use excess MgSO4 in the reaction pot if using DCM.

  • Q: The reaction mixture is still turning dark.

    • A: This indicates oxidation of the amine intermediates. Degas your solvent with Nitrogen/Argon for 15 minutes prior to reagent addition.

Module 3: The Hydrolysis "Yield Trap" (Step 3)

The Issue: Conversion of the dicarbonitrile to the dicarboxylic acid is incomplete (amide impurities) or results in significant mass loss (decarboxylation). Root Cause: Pyrazine-2,3-dicarboxylic acids are structurally prone to decarboxylation (loss of CO2) to form pyrazine-2-carboxylic acids, especially when heated in acidic media.

Mechanism of Failure

The electron-withdrawing nature of the pyrazine ring, combined with the 4-fluorophenyl group, destabilizes the carboxylate adjacent to the nitrogen.



Optimized Protocol: The "Stepwise" Hydrolysis

Avoid simultaneous hydrolysis/acidification at high temperatures.

  • Base Hydrolysis (Saponification):

    • Use NaOH (10 eq) in Water/Ethanol (1:1) .

    • Heat to reflux until ammonia evolution ceases (detect with pH paper). Note: The dinitrile releases 2 equivalents of ammonia.

    • Validation: TLC should show a baseline spot (dicarboxylate salt) and disappearance of the non-polar nitrile.

  • The "Cold Acid" Workup (CRITICAL):

    • Cool the reaction mixture to 0°C (Ice bath).

    • Acidify slowly with 2N HCl to pH 2-3 .

    • DO NOT acidify to pH 0-1.

    • DO NOT heat the acidic solution.

    • Allow the precipitate to form at 4°C overnight.

Technical Q&A:

  • Q: I see a beige precipitate forming during acidification, but it re-dissolves.

    • A: You likely over-acidified. Pyrazines can be basic. If you go to pH < 1, you form the soluble pyrazinium hydrochloride salt. Adjust pH back to 2-3 using dilute NaOH to reach the zwitterionic isoelectric point where solubility is lowest.

  • Q: Can I use H2O2 to speed up hydrolysis?

    • A: Yes. Adding 30% H2O2 during the basic hydrolysis step (Radziszewski reaction conditions) converts nitriles to amides rapidly, which then hydrolyze to acids. This allows you to run the reaction at a lower temperature (40-50°C), further reducing the risk of decarboxylation.

Module 4: Purification & Characterization

Purification Strategy: Recrystallization is superior to chromatography for this polar acid.

  • Solvent System: Water/Acetone or Water/Acetic Acid.

  • Method: Dissolve in minimum hot water (neutralized with NH4OH if needed), filter hot to remove "tar", then acidify and cool.

Data Validation Table:

TestExpected ResultTroubleshooting Failure
1H NMR (DMSO-d6) Pyrazine singlet (~9.0-9.2 ppm)If two doublets appear in the aromatic region (excluding F-phenyl), you have decarboxylated to the mono-acid.
IR Spectroscopy Broad -OH (2500-3000 cm⁻¹), C=O (~1700 cm⁻¹)Sharp peak at ~2200 cm⁻¹ indicates incomplete hydrolysis (cyano group remains).
Solubility Soluble in DMSO, dilute Base; Poor in DCMIf soluble in DCM, it is likely the intermediate amide or nitrile.

References

  • Ohtsuka, Y., et al. (1979).[1] "Chemistry of diaminomaleonitrile. Dihydropyrazine synthesis." The Journal of Organic Chemistry, 44(26), 4871-4876.[1]

    • Core reference for the DAMN condens
  • Sato, N. (2012). "Comprehensive Heterocyclic Chemistry III: Pyrazines." Elsevier. Authoritative text on the instability/decarboxylation of pyrazine-2,3-dicarboxylic acids.
  • BenchChem Technical Data. (2025). "Synthesis of Pyrazine-2,3-dicarboxylic Acid." BenchChem Technical Support.

    • General protocols for pyrazine oxid
  • Fatiadi, A. J. (1976).[2] "Preparation and synthetic applications of cyano compounds." Synthesis, 1976(2), 65-104.[2]

    • Detailed review on nitrile hydrolysis str

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyrazine ring substituted with a fluorophenyl group and two carboxylic acid moieties, presents a unique combination of aromatic, acidic, and potentially coordinating functionalities. However, like many dicarboxylic acids and complex heterocyclic molecules, it often exhibits poor aqueous solubility under neutral conditions. This limited solubility can pose a significant hurdle in various experimental settings, from in vitro biological assays to formulation development for in vivo studies.

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for understanding and overcoming the solubility challenges associated with this compound. We will explore the fundamental chemical principles governing its solubility and provide a series of troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our goal is to equip you with the knowledge and methodologies to effectively solubilize this compound for your specific research needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Properties & Initial Assessment

Question 1: What are the key chemical properties of this compound that influence its solubility?

Answer: The solubility of this compound is primarily governed by the interplay between its nonpolar aromatic rings and its two highly polar carboxylic acid groups.

  • Acidic Functional Groups: The two carboxylic acid groups (-COOH) are the main drivers of its pH-dependent solubility. At low pH (acidic conditions), these groups are protonated and neutral, making the molecule less soluble in water. As the pH increases, these groups deprotonate to form carboxylate ions (-COO⁻), significantly increasing the molecule's polarity and its affinity for aqueous media.[1][2][3][4] The analogous compound, Pyrazine-2,3-dicarboxylic acid, has reported pKa values of approximately pKa1 = 2.45 and pKa2 = 4.59.[5] While the 4-fluorophenyl substituent will slightly alter these values, they serve as a crucial starting point for pH manipulation strategies.

  • Aromatic Core: The pyrazine and fluorophenyl rings are hydrophobic. This nonpolar character contributes to low aqueous solubility, especially when the carboxylic acid groups are in their neutral, protonated state.

  • Crystal Lattice Energy: Like many solid compounds, the energy of the crystal lattice must be overcome for the molecule to dissolve.[6] Highly stable crystal structures can significantly hinder solubility.

Question 2: I'm starting a new project with this compound. How should I perform an initial solubility assessment?

Answer: A systematic, small-scale assessment is crucial to avoid wasting valuable material. We recommend a tiered approach:

  • Aqueous Buffers: Test solubility in a range of buffers (e.g., phosphate, citrate) at various pH levels, particularly around the expected pKa values and the intended experimental pH. Start at a low concentration (e.g., 1 mg/mL) and incrementally increase.

  • Common Organic Solvents: Assess solubility in common, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Ethanol. These are often used to prepare high-concentration stock solutions.

  • Visual and Analytical Confirmation: Initially, visual inspection for particulates is sufficient. For more precise measurements, techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy on the supernatant of a saturated solution can provide quantitative data.

Section 2: Basic Solubilization Techniques

Question 3: My compound is insoluble in my neutral (pH 7.4) aqueous buffer for a cell-based assay. What is the first thing I should try?

Answer: The most direct and effective initial strategy is pH adjustment .[6][7][8] Given the two carboxylic acid groups, the compound's solubility will dramatically increase in basic conditions.

The underlying principle is the ionization of the carboxylic acid groups. By raising the pH above the second pKa (estimated to be >4.6), both groups will be deprotonated, forming a more polar and water-soluble dianionic salt.[1][4]

Protocol 1: Solubilization via pH Adjustment

  • Preparation: Weigh the desired amount of this compound and suspend it in a slightly lower-than-final volume of your target aqueous buffer (e.g., suspend in 80% of the final volume of PBS).

  • Basification: While stirring, add a dilute solution of a base (e.g., 0.1 M NaOH or 0.1 M KOH) dropwise.

  • Monitoring: Monitor the pH continuously with a calibrated pH meter. As you add the base, the solid should begin to dissolve.

  • Target pH: Continue adding base until all the solid has dissolved and the pH is stable at your desired level (typically, a pH > 7 is sufficient to ensure deprotonation and solubility).

  • Volume Adjustment: Once fully dissolved, add the remaining buffer to reach the final target volume and concentration.

  • Verification: Visually inspect the solution for any cloudiness or precipitation. If possible, filter the solution through a 0.22 µm syringe filter to remove any micro-precipitates before use in sensitive applications.

Caution: Ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Question 4: I need to make a high-concentration stock solution. Which organic solvent should I use?

Answer: Dimethyl Sulfoxide (DMSO) is the most common and effective choice for creating high-concentration stock solutions of poorly water-soluble compounds for in vitro use.[9] The related compound, Pyrazine-2,3-dicarboxylic acid, is reported to be soluble in DMSO at up to 100 mg/mL.[10]

Key Considerations for Using DMSO:

  • Hygroscopicity: DMSO is hygroscopic (absorbs moisture from the air). Store it in a desiccator to maintain its solvating power.

  • Cellular Toxicity: DMSO can be toxic to cells, typically at concentrations above 0.5-1%. Always ensure the final concentration of DMSO in your assay medium is low and consistent across all experimental conditions, including vehicle controls.

  • "Crash Out" Phenomenon: When a DMSO stock is diluted into an aqueous buffer, the compound can precipitate or "crash out" if its solubility limit in the final aqueous solution is exceeded. To mitigate this, dilute the stock solution slowly into the aqueous buffer while vortexing or stirring vigorously.

Section 3: Advanced Solubilization & Formulation Strategies

Question 5: Adjusting pH isn't an option for my experiment, and my compound precipitates when I dilute my DMSO stock. What are my other options?

Answer: When pH modification is not feasible, several advanced formulation strategies can be employed. These methods work by altering the micro-environment of the compound to enhance its apparent solubility.[7][11]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly increase solubility.[12][13][14][15][16] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs), such as PEG 400. This approach is effective for both in vitro and in vivo formulations.[8]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] The hydrophobic part of your compound can form an "inclusion complex" by fitting inside the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[19][][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and a good safety profile.

  • Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic core of the micelle can encapsulate your compound, increasing its solubility.[6][22] Polysorbates (e.g., Tween® 80) and poloxamers are common examples.

Troubleshooting Guide
Problem Potential Cause Recommended Solution(s)
Compound precipitates upon dilution of DMSO stock into aqueous buffer. The final concentration exceeds the aqueous solubility limit.1. Decrease Final Concentration: If possible, lower the final working concentration of the compound. 2. Increase DMSO Carryover: Slightly increase the final DMSO percentage (if tolerated by the assay, max 0.5-1%). 3. Use an Intermediate Dilution Step: Dilute the DMSO stock into a small volume of a co-solvent like ethanol or PEG 400 before the final dilution into the aqueous buffer. 4. Use a Cyclodextrin-Containing Buffer: Prepare your final dilution buffer with a solubilizing agent like HP-β-CD (e.g., 5-10% w/v).
A clear solution becomes cloudy or forms a precipitate over time. The compound is not stable in the solution (e.g., slow precipitation, degradation).1. Prepare Fresh Solutions: Always prepare working solutions fresh before each experiment. 2. Check for pH Drift: The pH of unbuffered or weakly buffered solutions can change over time (e.g., by absorbing atmospheric CO₂). Re-verify the pH. 3. Store Properly: If short-term storage is necessary, store solutions at 4°C and protected from light.
Solubility varies between different batches of the compound. The solid-state form (polymorphism) of the compound may differ between batches. Amorphous forms are typically more soluble than highly crystalline forms.[7]1. Characterize the Solid Form: If possible, use techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for polymorphism. 2. Standardize Solubilization Protocol: Use a consistent and robust solubilization protocol (e.g., Protocol 1) to ensure the compound is fully dissolved into its salt form, which can mitigate variability from the initial solid state.

Visual Workflow & Decision Guide

The following diagrams illustrate the decision-making process for selecting a solubilization strategy.

Solubility_Workflow cluster_start Initial Assessment cluster_ph_path pH Adjustment Path cluster_formulation_path Formulation Path Start Goal: Solubilize Compound for Aqueous Application Check_pH Is pH adjustment permissible for the experimental system? Start->Check_pH Use_Base Suspend in buffer and add dilute base (e.g., NaOH) to deprotonate carboxylic acids. Check_pH->Use_Base Yes Prep_Stock Prepare concentrated stock in 100% DMSO. Check_pH->Prep_Stock No Success_pH Solution is clear and stable. Proceed with experiment. Use_Base->Success_pH Check_Dilution Does compound precipitate upon dilution into aqueous buffer? Prep_Stock->Check_Dilution Success_DMSO Solution is clear. Proceed, ensuring final DMSO concentration is low (<0.5%). Check_Dilution->Success_DMSO No Advanced Select Advanced Strategy: - Co-solvents (PEG, PG) - Cyclodextrins (HP-β-CD) - Surfactants (Tween®) Check_Dilution->Advanced Yes Success_Advanced Solution is clear and stable. Proceed with experiment. Advanced->Success_Advanced

Caption: Decision workflow for solubilizing this compound.

pH_Mechanism cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Low_pH_Molecule Insoluble Form Neutral Molecule (Protonated -COOH groups) High_pH_Molecule Soluble Form Dianionic Salt (Deprotonated -COO⁻ groups) Low_pH_Molecule->High_pH_Molecule + 2 OH⁻ (Add Base) High_pH_Molecule->Low_pH_Molecule + 2 H⁺ (Add Acid)

Caption: Mechanism of pH-dependent solubility for dicarboxylic acids.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Gunda, S., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.
  • Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Dr. Reddy's Laboratories. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?
  • Dr. Reddy's API. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
  • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds.
  • Pipzine Chemicals. (n.d.). Pyrazine-2,3-dicarboxylic Acid.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Pearson. (n.d.). Dependence of Solubility on pH.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Fiveable. (n.d.). pH and Solubility. AP Chem.
  • BenchChem. (n.d.). The Solubility Profile of Pyrazine-2,3-dicarboxylic Acid: A Technical Guide.
  • Taylor & Francis Online. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • Expii. (n.d.). Effect of pH on Solubility — Overview & Examples.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Reddit. (2023, January 5). Dicarboxylic acid solubility. r/Mcat.

Sources

Validation & Comparative

Validating the Mechanism of Action of 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, the emergence of novel compounds with the potential to modulate synaptic plasticity and cognitive function is a constant source of excitement and rigorous investigation. 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid, a molecule with structural similarities to compounds with known neurological and antiviral activities, presents a compelling case for thorough mechanistic validation.[1][2][3] This guide provides a comprehensive framework for elucidating the mechanism of action of this compound, comparing it against the well-established class of AMPA receptor positive allosteric modulators (PAMs), known as ampakines.

This document is designed for researchers, scientists, and drug development professionals, offering a structured, in-depth technical guide. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust investigative process.

Part 1: Foundational Hypothesis and Comparative Framework

While direct studies on this compound are limited, its pyrazine-2,3-dicarboxylic acid core suggests several potential biological targets.[1][4] Dicarboxylic acids, for instance, have a broad range of biological activities.[5][6][7][8] Given the urgent need for novel cognitive enhancers, a primary hypothesis is that this compound may act as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a mechanism shared by ampakines like CX-516.[9][10][11]

Ampakines enhance excitatory neurotransmission by binding to an allosteric site on the AMPA receptor, slowing the receptor's deactivation or desensitization.[9][12][13] This leads to a prolonged and strengthened synaptic response to the neurotransmitter glutamate, a fundamental process for learning and memory.[12][13][14] Our validation strategy will therefore focus on systematically testing this "ampakine-like" hypothesis.

Part 2: A Step-by-Step Experimental Guide to Mechanism of Action Validation

This section details the critical experiments required to validate the proposed mechanism of action, with each step building upon the last to create a cohesive and self-validating workflow.

Initial Target Engagement: Does it Bind?

The first crucial step is to determine if this compound directly interacts with AMPA receptors.

Objective: To assess the ability of the test compound to displace a known radiolabeled ligand from the AMPA receptor.

Methodology:

  • Membrane Preparation: Isolate synaptic membranes from rodent brain tissue (e.g., hippocampus or cortex), which are rich in AMPA receptors.

  • Incubation: Incubate the prepared membranes with a constant concentration of a radiolabeled AMPA receptor antagonist (e.g., [³H]CNQX) and varying concentrations of the test compound.

  • Competition: Include a known AMPA receptor agonist (e.g., AMPA) as a positive control for displacement.

  • Separation: Separate the bound and free radioligand using rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the inhibitory constant (Ki).

Causality and Interpretation: A low Ki value indicates a high binding affinity of the test compound for the AMPA receptor. This experiment, however, does not reveal the nature of the binding (agonist, antagonist, or allosteric modulator).

Functional Characterization: How Does it Modulate Receptor Activity?

Assuming positive binding, the next step is to characterize the functional effect of the compound on AMPA receptor-mediated currents using electrophysiology.

Objective: To measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons or brain slices.[15][16][17][18]

Methodology:

  • Cell Preparation: Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices.

  • Patching: Establish a whole-cell patch-clamp recording from a neuron.[15][19]

  • AMPA Current Isolation: Hold the neuron at a negative membrane potential (e.g., -70 mV) to isolate AMPA receptor-mediated currents and block NMDA receptors.[15]

  • Baseline Recording: Record baseline EPSCs evoked by electrical stimulation of presynaptic fibers.

  • Compound Application: Perfuse the bath with a solution containing the test compound at various concentrations.

  • Data Acquisition: Record the changes in the amplitude and decay kinetics of the EPSCs.

  • Comparative Analysis: Compare the effects with a known AMPA receptor PAM, such as CX-516.[10][11]

Causality and Interpretation: An increase in the amplitude and/or a slowing of the decay time of the EPSCs in the presence of the compound would strongly suggest positive allosteric modulation.[10]

Mandatory Visualization:

experimental_workflow cluster_target_engagement Target Engagement cluster_functional_characterization Functional Characterization cluster_synaptic_plasticity Synaptic Plasticity cluster_behavioral_validation Behavioral Validation binding_assay Radioligand Binding Assay patch_clamp Whole-Cell Patch-Clamp binding_assay->patch_clamp Positive Binding ltp Long-Term Potentiation (LTP) Assay patch_clamp->ltp Positive Modulation behavioral Cognitive Behavioral Assays ltp->behavioral Enhanced Plasticity

Caption: Experimental workflow for validating the mechanism of action.

Impact on Synaptic Plasticity: Does it Enhance Learning Mechanisms?

Long-term potentiation (LTP) is a cellular correlate of learning and memory, characterized by a persistent strengthening of synapses.[14] An effective cognitive enhancer should ideally facilitate LTP.

Objective: To determine if the test compound can enhance or facilitate the induction of LTP in hippocampal slices.[20][21][22]

Methodology:

  • Slice Preparation: Prepare acute hippocampal slices from rodents.

  • Electrode Placement: Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes.

  • Compound Application: Apply a sub-threshold concentration of the test compound (a concentration that does not significantly affect baseline transmission on its own).

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation).[20]

  • Post-Induction Recording: Record fEPSPs for at least 60 minutes post-induction.

  • Comparison: Compare the magnitude and stability of LTP in the presence and absence of the test compound.

Causality and Interpretation: A significant enhancement of LTP magnitude or a lowering of the threshold for LTP induction in the presence of the compound provides strong evidence for its pro-cognitive potential.[13]

In Vivo Validation: Does it Improve Cognitive Performance?

The ultimate validation of a potential cognitive enhancer lies in its ability to improve performance in behavioral tasks that model specific cognitive domains.[23][24][25]

Objective: To assess the effect of the test compound on learning and memory in preclinical animal models.

Methodology (Example: Novel Object Recognition Task):

  • Habituation: Individually habituate animals to an open-field arena.

  • Training (Familiarization) Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period.

  • Inter-trial Interval: Return the animal to its home cage for a defined period.

  • Testing (Choice) Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

  • Data Collection: Record the time spent exploring each object.

  • Drug Administration: Administer the test compound or vehicle at a predetermined time before the training or testing phase.

  • Analysis: Calculate a discrimination index (time spent with novel object / total exploration time).

Causality and Interpretation: A significant increase in the discrimination index in the drug-treated group compared to the vehicle group indicates improved recognition memory. Other relevant behavioral assays include the Morris water maze for spatial learning and memory, and the attentional set-shifting task for executive function.[26]

Part 3: Data Presentation and Comparative Analysis

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables.

Table 1: Comparative Performance of this compound and CX-516 in In Vitro Assays

ParameterThis compoundCX-516 (Reference)
Binding Affinity (Ki, nM) Experimental Value~1000
EPSC Amplitude Enhancement (%) Experimental Value~150% at 10 µM
EPSC Decay Time Prolongation (%) Experimental Value~200% at 10 µM
LTP Enhancement (%) Experimental Value~50% at sub-threshold concentration

Table 2: Comparative Efficacy in Cognitive Behavioral Assays

Behavioral AssayThis compoundCX-516 (Reference)
Novel Object Recognition (Discrimination Index) Experimental ValueSignificant improvement
Morris Water Maze (Escape Latency) Experimental ValueSignificant reduction

Mandatory Visualization:

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ca_ion Ca²⁺ Influx AMPA_R->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates LTP LTP & Cognitive Enhancement Downstream->LTP Leads to Test_Compound This compound (Hypothesized PAM) Test_Compound->AMPA_R Allosterically Modulates

Sources

Replication and Comparative Analysis of 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid in Cellular Proliferation Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive framework for the replication of experiments involving 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid, a pyrazine derivative with potential therapeutic applications. In the interest of robust scientific inquiry, we will not only detail the synthesis and hypothetical biological evaluation of this compound but also present a comparative analysis against a well-established dicarboxylic acid, Azelaic Acid. This approach is designed to offer researchers a practical and scientifically rigorous methodology for assessing the potential of novel pyrazine-based compounds.

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a fluorophenyl group to the pyrazine-2,3-dicarboxylic acid scaffold may modulate its biological activity, making it a compound of interest for further investigation.

Part 1: Synthesis and Characterization

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of pyrazine-2,3-dicarboxylic acid, which typically involves the oxidation of a quinoxaline precursor.[5][6][7]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the oxidation of 6-(4-Fluorophenyl)quinoxaline.

Materials:

  • 6-(4-Fluorophenyl)quinoxaline (precursor, synthesis not detailed here)

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Büchner funnel

  • Filtration apparatus

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve 6-(4-Fluorophenyl)quinoxaline in hot water (approximately 90°C).[7]

  • Oxidation: While stirring vigorously, slowly add a saturated aqueous solution of potassium permanganate. The rate of addition should be controlled to maintain a gentle reflux.[7] The permanganate serves as a strong oxidizing agent to cleave the benzene ring of the quinoxaline, yielding the desired pyrazine dicarboxylic acid.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate. The formation of a brown manganese dioxide (MnO₂) precipitate will be observed.

  • Workup: After the reaction is complete, cool the mixture and filter it through a Büchner funnel to remove the manganese dioxide. Wash the filter cake with hot water to ensure complete recovery of the product.[7]

  • Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure. Cool the concentrated solution in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1. This will precipitate the crude this compound.[7]

  • Purification: Collect the precipitate by filtration and purify by recrystallization from a suitable solvent, such as acetone, to yield the final product.[7]

  • Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

G cluster_synthesis Synthesis Workflow Quinoxaline 6-(4-Fluorophenyl)quinoxaline Oxidation Oxidation with KMnO4 Quinoxaline->Oxidation Hot water Workup Filtration & Acidification Oxidation->Workup Removal of MnO2 Purification Recrystallization Workup->Purification Crude product Product This compound Purification->Product Pure product

Caption: Workflow for the synthesis of this compound.

Part 2: Hypothetical Biological Evaluation - Anticancer Activity

Given that many pyrazine derivatives exhibit anticancer properties, a logical first step in evaluating the biological activity of this compound is to assess its cytotoxicity against cancer cell lines.[4][8] The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of this compound against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (test compound)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Add the diluted compound solutions to the appropriate wells. Include wells for vehicle control (DMSO) and positive control (doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

G cluster_assay MTT Assay Workflow Start Seed Cells Treat Treat with Compound Start->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Sources

Safety Operating Guide

Operational Disposal Guide: 5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Profile

5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid is a fluorinated heteroaromatic organic acid. Unlike standard organic waste, its disposal requires strict segregation due to the presence of the Carbon-Fluorine (C-F) bond.[1] Improper disposal via standard non-halogenated waste streams can lead to the release of hydrofluoric acid (HF) during incineration, damaging facility infrastructure and violating emissions regulations.

This guide provides a self-validating protocol for the safe segregation, labeling, and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and protecting aquatic ecosystems.

Table 1: Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicOperational Implication
Molecular Formula C₁₂H₇FN₂O₄Halogenated: Must go to halogen-specific incineration.[1]
Acidity (pKa) ~2.5 - 3.5 (Predicted)Acidic: Incompatible with cyanide/sulfide waste; potential exotherm with strong bases.
Physical State Solid (Powder)Dust hazard; requires double-bagging or rigid containment.
Solubility DMSO, Methanol, Basic AqueousWaste stream depends on the carrier solvent.
Hazards (GHS) H315, H319, H335, H410 Aquatic Toxin: Zero-discharge policy (Do NOT pour down drains).

Pre-Disposal Assessment & Segregation Logic

The critical decision node in disposing of this chemical is the Halogen Content . Most academic and industrial incinerators distinguish strictly between "Halogenated" and "Non-Halogenated" waste to manage scrubber loads.

The "Fluorine Rule"

Because this molecule contains a Fluorine atom attached to the phenyl ring:

  • It is a Halogenated Waste.

  • It cannot be commingled with standard "Non-Halogenated" solvents (e.g., pure Acetone/Ethanol waste) if the total halogen concentration exceeds your facility's threshold (typically 1,000 ppm).

  • Self-Validation Check: Before adding to a carboy, ask: Does this container go to a facility equipped with HF scrubbers? If the label says "Non-Halogenated," STOP .

DOT Diagram: Waste Stream Decision Tree

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Contaminated Debris) StateCheck->SolidWaste Pure Substance LiquidWaste Liquid Waste (Mother Liquor/HPLC Effluent) StateCheck->LiquidWaste Solution Bagging Double Bag in Clear Polyethylene SolidWaste->Bagging SolidLabel Label: HAZARDOUS WASTE Tag: 'Halogenated Organic Solid' Bagging->SolidLabel SolventCheck Carrier Solvent Type? LiquidWaste->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent DCM/CHCl3 NonHaloSolvent Polar Organic (e.g., DMSO, MeOH) SolventCheck->NonHaloSolvent DMSO/MeOH Aqueous Aqueous Buffer (pH < 4 or > 10) SolventCheck->Aqueous Water/Buffer CombineHalo Combine into HALOGENATED SOLVENT Carboy HaloSolvent->CombineHalo TraceCheck Concentration > 1000ppm? NonHaloSolvent->TraceCheck Aqueous->CombineHalo Segregate as Toxic Aqueous TraceCheck->CombineHalo Yes (High Conc) TraceCheck->CombineHalo No (But safer to default)

Figure 1: Decision logic for segregating fluorinated pyrazine waste streams. Note that defaulting to "Halogenated" is the safest protocol for any concentration.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf stocks, weighing boat residues, or spill cleanup debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear polyethylene hazardous waste bag (minimum 4 mil thickness).

  • Segregation: Do not mix with oxidizers (e.g., nitrates, permanganates). The pyrazine ring is nitrogen-rich; while generally stable, mixing with strong oxidizers in a waste drum can create unpredictable exotherms [1].

  • Labeling:

    • Primary Constituent: this compound.

    • Hazard Checkboxes: [x] Toxic [x] Irritant.

    • Critical Note: Write "Fluorinated Compound" clearly on the tag to alert the disposal vendor.

Protocol B: Liquid Waste (HPLC & Synthesis)

Use this for reaction mixtures (DMSO/DMF) or HPLC effluent (Acetonitrile/Water).

  • pH Check: Since this is a dicarboxylic acid, check the pH of the waste solution.

    • If pH < 2:[2][3] Neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5–9 before adding to a general waste carboy to prevent corrosion of the waste container or reaction with basic wastes.

  • Stream Selection:

    • Scenario 1 (Halogenated Solvents): If dissolved in Dichloromethane (DCM), pour directly into the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated Solvents): If dissolved in Methanol or DMSO, you must technically still use the Halogenated Waste stream.

      • Why? Even though the solvent isn't halogenated, the solute is. Introducing fluorine into a non-halogenated feed can cause a "compliance excursion" at the incineration plant [2].

  • Cap & Vent: Ensure the carboy uses a vented cap (e.g., filtered exhaust) to prevent pressure buildup if any residual decarboxylation occurs over time.

Spill Management & Neutralization (Immediate Action)

In the event of a benchtop spill, do not simply wipe it up. The acidity and fluorinated nature require a specific sequence.

  • PPE: Nitrile gloves (0.11 mm minimum) are sufficient for the solid. If dissolved in DMSO, use double-gloving or specific laminate gloves [3].

  • Containment: Isolate the area.

  • Neutralization (The "Fizz Test"):

    • Cover the spill with Sodium Carbonate or Sodium Bicarbonate powder.

    • Observation: If bubbling occurs, the acid is being neutralized. Wait for bubbling to cease.

  • Collection:

    • Sweep the resulting paste/powder into a dustpan.

    • Deposit into a Solid Hazardous Waste bag.

    • Do NOT use a standard trash bin.

  • Surface Decontamination: Wipe the surface with water, followed by a mild detergent. Collect all wipes into the hazardous waste bag.

Regulatory & Compliance Context (US Focus)

RCRA Classification

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Listing: This specific chemical is not P-listed or U-listed.

  • Characteristic Waste: It likely does not meet the definition of Corrosivity (D002) unless in a highly concentrated aqueous solution with pH ≤ 2.

  • Generator Status: It must be coded generally as Hazardous Waste due to aquatic toxicity (H410) and halogen content.

Incineration Requirement

The presence of the C-F bond requires High-Temperature Incineration (typically >1100°C) with rapid quenching and acid gas scrubbing to prevent the formation of HF and potential perfluorinated byproducts (PICs - Products of Incomplete Combustion) [4].

Operational Mandate: Ensure your waste manifest explicitly lists "Organic Acid, Solid, Fluorinated" to ensure the waste vendor routes it to the correct incinerator.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. EPA-453/B-20-002. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)pyrazine-2,3-dicarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.